molecular formula C20H19NO5 B3245549 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid CAS No. 1697417-21-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid

Cat. No.: B3245549
CAS No.: 1697417-21-2
M. Wt: 353.4 g/mol
InChI Key: BAMCBXJGFIFOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in an organic solvent like dichloromethane or dimethylformamide.

Major Products

    Deprotection: The removal of the fluorenylmethoxycarbonyl group yields the free amino acid.

    Coupling: The formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is extensively used in scientific research, particularly in the fields of:

    Chemistry: It is a key reagent in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

    Biology: Used in the synthesis of peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines.

    Industry: Employed in the production of synthetic peptides for use in various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is unique due to its specific structure that allows for efficient protection and deprotection of the amino group during peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice in solid-phase peptide synthesis compared to other protecting groups.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12(22)10-18(19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMCBXJGFIFOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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